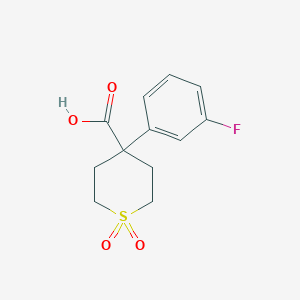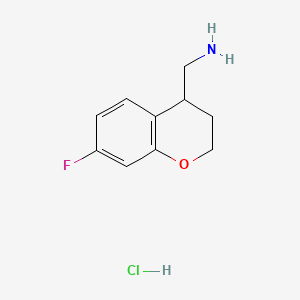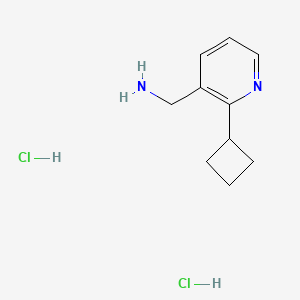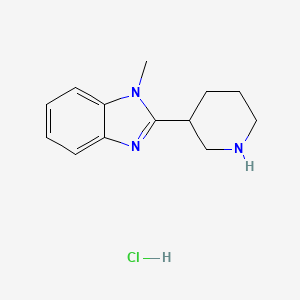
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid is a chemical compound that belongs to the class of tetrahydrothiopyran derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the tetrahydrothiopyran ring, which is further substituted with a carboxylic acid group and a 1,1-dioxide functionality. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the formation of the tetrahydrothiopyran ring through a cyclization reaction. This can be achieved by reacting a suitable thiol with a dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the tetrahydrothiopyran intermediate with a fluorophenyl halide in the presence of a base.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiopyran ring to form the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but lacks the fluorophenyl group.
1,1-Dioxohexahydrothiopyran-4-carboxylic acid: Another similar compound with a different substitution pattern on the thiopyran ring.
Uniqueness
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4S/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-18(16,17)7-5-12/h1-3,8H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSZLTMKNMPDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride](/img/structure/B8216650.png)
![2,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride](/img/structure/B8216655.png)
![Tert-butyl 10-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B8216658.png)
![tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate](/img/structure/B8216669.png)
![decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane](/img/structure/B8216675.png)


![4-amino-4-[(3-chlorophenyl)methyl]-1??-thiane-1,1-dione hydrochloride](/img/structure/B8216722.png)
![1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride](/img/structure/B8216723.png)

![5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8216745.png)
amine dihydrochloride](/img/structure/B8216753.png)
